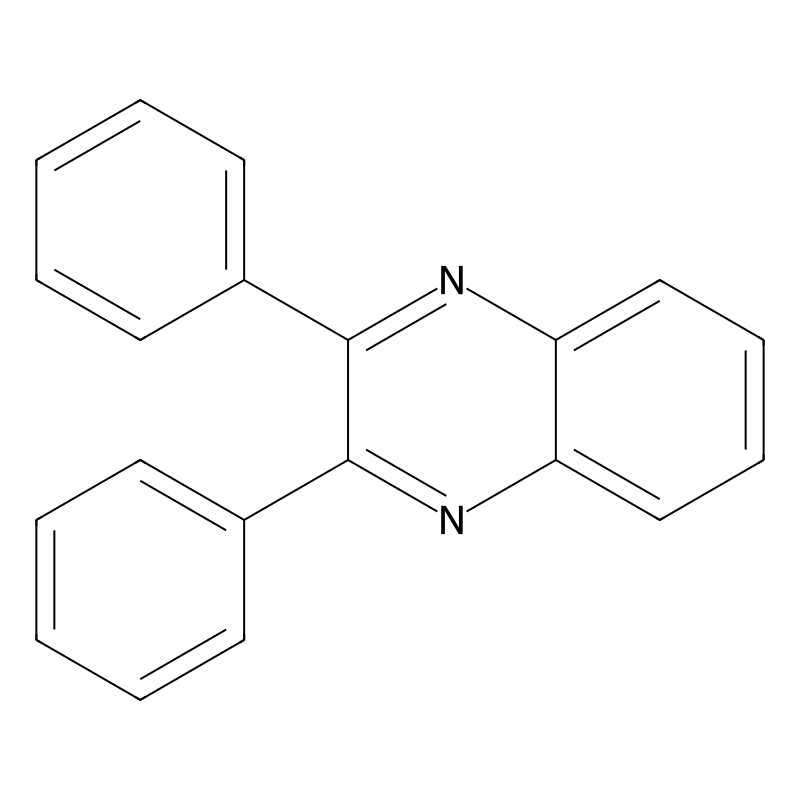

2,3-Diphenylquinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Photovoltaics (OPV)

Specific Scientific Field: Organic photovoltaics (OPV) is the field that investigates the use of organic compounds as thin semiconductor layers in solar cells. These materials offer advantages such as simplicity of preparation, low weight, flexibility, and cost-effectiveness.

Application Summary: DPQ derivatives have been explored as potential materials for organic solar cells (OPV). Researchers have designed and synthesized molecules with a D–A–D–A configuration, including 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid (6) and 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid (7). These compounds exhibit good semiconducting properties and can serve as bipolar materials. Additionally, they absorb visible light effectively (λabs 380–550 nm), making them suitable for solar cell applications .

Experimental Procedures: The synthesis of these DPQ derivatives involves Stille and Suzuki reactions. The specific steps include:

Results and Outcomes: Theoretical investigations revealed favorable optoelectronic properties for the synthesized compounds. The distribution of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) orbitals suggests good semiconducting behavior. Moreover, the compounds exhibit strong absorption in the visible light range. Further experimental studies are needed to validate their performance in actual solar cells .

Bioactive Molecules and Drug Development

Specific Scientific Field: Medicinal chemistry and drug discovery.

Application Summary: DPQ derivatives have demonstrated potential as bioactive molecules. Researchers have explored their use in various therapeutic areas, including anti-cancer, anti-Alzheimer’s, anti-inflammatory, anti-convulsion, and anti-microbial agents. These compounds exhibit diverse pharmacological activities.

Experimental Procedures: The synthesis of DPQ derivatives involves modification of the quinoxaline scaffold. Researchers design and test various substituents to optimize biological activity. In vitro and in vivo assays assess their efficacy against specific diseases.

Results and Outcomes: DPQ derivatives have shown promising results in preclinical studies. For example, some derivatives exhibit potent anti-cancer activity by targeting specific cellular pathways.

2,3-Diphenylquinoxaline is a heterocyclic compound belonging to the quinoxaline family, characterized by its two phenyl groups attached to the quinoxaline ring. Its molecular formula is CHN, and it has a molecular weight of 210.26 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

- No specific data on DPQ toxicity is readily available. However, as a general precaution, it's advisable to handle it with standard laboratory safety practices due to its unknown toxicological profile.

- Wear gloves, eye protection, and a lab coat when handling DPQ.

- Given its aromatic structure, it's advisable to avoid inhalation and contact with skin.

The primary reaction for synthesizing 2,3-diphenylquinoxaline involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil. This reaction typically occurs under heating conditions in a suitable solvent like rectified spirit. The mechanism involves the nucleophilic attack of the diamine on the carbonyl carbon, leading to cyclization and formation of the quinoxaline structure .

Notable Reactions- Reissert Reaction: 2,3-Diphenylquinoxaline can undergo ring-opening reactions under specific conditions, such as when treated with amide ions or in the presence of potassium cyanide and benzoyl chloride .

- Hydrogenation: This compound can also participate in asymmetric hydrogenation reactions, which are valuable for synthesizing chiral derivatives .

2,3-Diphenylquinoxaline exhibits a broad spectrum of biological activities, making it a compound of interest in pharmaceutical research. Its notable properties include:

- Antiviral Activity: It has shown effectiveness against various viral infections.

- Antibacterial Properties: The compound exhibits significant antibacterial activity.

- Anti-inflammatory Effects: It has potential applications in treating inflammatory conditions.

- Anticancer Properties: Studies suggest efficacy against colon cancer and other types .

Several methods have been developed for synthesizing 2,3-diphenylquinoxaline:

- Traditional Method:

- Green Chemistry Approach:

- Catalytic Methods:

The applications of 2,3-diphenylquinoxaline span various fields:

- Pharmaceuticals: Due to its biological activities, it is investigated for drug development targeting viral infections, cancer therapies, and anti-inflammatory treatments.

- Chemical Research: Used in synthetic organic chemistry for developing new compounds with similar structures.

- Material Science: Potential applications in developing advanced materials due to its unique electronic properties.

Studies have focused on the interactions of 2,3-diphenylquinoxaline with various biological targets:

- Kinase Inhibition: Research indicates that this compound may act as an inhibitor for specific kinases involved in cancer progression.

- Mechanistic Studies: Investigations into its reactivity with amide ions have revealed interesting pathways that could be exploited for further chemical transformations .

Several compounds share structural similarities with 2,3-diphenylquinoxaline. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Quinoxaline | Basic quinoxaline ring | Less substituted; broader range of biological activity |

| 2-Phenylquinoxaline | One phenyl group less | Exhibits different reactivity patterns |

| 1,2-Diphenylquinoxaline | Different position of phenyl groups | Different electronic properties and reactivity |

| Benzothiazole | Heterocyclic structure | Different nitrogen positioning affects properties |

This comprehensive overview underscores the significance of 2,3-diphenylquinoxaline in both scientific research and potential therapeutic applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant